Amitivir
Amitivir
Amitivir, also known as LY-217896, is an inosine monophosphate dehydrogenase inhibitor potentially for the treatment of influenza virus infections. Amitivir inhibited the replication of dividing MDCK cells. Amitivir was associated with asymptomatic rises in serum uric acid levels and was ineffective in modifying the virologic or clinical course of experimental influenza A (H1N1) virus infection.
Brand Name:
Vulcanchem
CAS No.:
111393-84-1
VCID:
VC0518672
InChI:
InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7)
SMILES:
C1=NN=C(S1)NC#N
Molecular Formula:
C3H2N4S
Molecular Weight:
126.14 g/mol
Amitivir
CAS No.: 111393-84-1
Inhibitors
VCID: VC0518672
Molecular Formula: C3H2N4S
Molecular Weight: 126.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 111393-84-1 |
---|---|
Product Name | Amitivir |
Molecular Formula | C3H2N4S |
Molecular Weight | 126.14 g/mol |
IUPAC Name | 1,3,4-thiadiazol-2-ylcyanamide |
Standard InChI | InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7) |
Standard InChIKey | YUCHAYRHHXJNQK-UHFFFAOYSA-N |
SMILES | C1=NN=C(S1)NC#N |
Canonical SMILES | C1=NN=C(S1)NC#N |
Appearance | Solid powder |
Description | Amitivir, also known as LY-217896, is an inosine monophosphate dehydrogenase inhibitor potentially for the treatment of influenza virus infections. Amitivir inhibited the replication of dividing MDCK cells. Amitivir was associated with asymptomatic rises in serum uric acid levels and was ineffective in modifying the virologic or clinical course of experimental influenza A (H1N1) virus infection. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
Reference | 1: Herman JL, Chay SH. Quantitative whole-body autoradiography in pregnant rabbits to determine fetal exposure of potential teratogenic compounds. J Pharmacol Toxicol Methods. 1998 Feb;39(1):29-33. PubMed PMID: 9596145. 2: Bonate PL, Peyton A. Uptake and biodisposition of 2-ylcyanamide-1,3,4-thiadiazole (LY217896) by red blood cells. Biopharm Drug Dispos. 1995 Mar;16(2):151-67. PubMed PMID: 7780048. 3: Hayden FG, Tunkel AR, Treanor JJ, Betts RF, Allerheiligen S, Harris J. Oral LY217896 for prevention of experimental influenza A virus infection and illness in humans. Antimicrob Agents Chemother. 1994 May;38(5):1178-81. PubMed PMID: 8067760; PubMed Central PMCID: PMC188174. 4: Ehlhardt WJ, Wheeler WJ, Breau AP, Chay SH, Birch GM. Biotransformation of the antiviral agent 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and characteristics of a mesoionic ribose metabolite. Drug Metab Dispos. 1993 Jan-Feb;21(1):162-70. PubMed PMID: 8095212. 5: Colacino JM, DeLong DC, Nelson JR, Spitzer WA, Tang J, Victor F, Wu CY. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrob Agents Chemother. 1990 Nov;34(11):2156-63. PubMed PMID: 2073106; PubMed Central PMCID: PMC172017. 6: Wyde PR, Ambrose MW, Meyer HL, Gilbert BE. Toxicity and antiviral activity of LY253963 against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats. Antiviral Res. 1990 Oct-Nov;14(4-5):237-47. PubMed PMID: 1965110. 7: Hayden FG, Rollins BS, Hay AJ. Anti-influenza virus activity of the compound LY253963. Antiviral Res. 1990 Jul;14(1):25-38. PubMed PMID: 2080866. |
PubChem Compound | 65912 |
Last Modified | Nov 11 2021 |
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